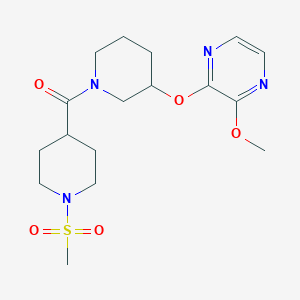

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" is a complex chemical compound, integrating functional groups such as methoxypyrazine, piperidine, and methanesulfonyl groups. Due to its structure, it holds potential significance in various scientific and industrial fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of "(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" typically involves the following steps:

Formation of the Methoxypyrazine Intermediate: : Start with the pyrazine ring and introduce a methoxy group through nucleophilic substitution. Common reagents include methanol and a base like sodium hydride.

Introduction of Piperidine Moiety: : The methoxypyrazine intermediate reacts with a piperidine derivative under nucleophilic substitution conditions. A common condition is using an organic solvent like dichloromethane and a catalyst such as triethylamine.

Methanesulfonyl Addition: : The final step involves attaching the methanesulfonyl group, often through sulfonylation. This reaction usually requires sulfonyl chloride and a base, performed in an anhydrous environment to prevent unwanted side reactions.

Industrial Production Methods: For industrial production, high-pressure and high-temperature reactors ensure efficient reaction rates and yields. Continuous flow reactors might be employed for large-scale synthesis, allowing for better control over reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: : The compound can undergo oxidation, especially at the methoxy group, potentially forming a carboxyl group under strong oxidative conditions.

Reduction: : Reduction reactions may target the methanesulfonyl group, potentially converting it to a sulfhydryl group.

Substitution: : The piperidine rings make this compound susceptible to substitution reactions, particularly nucleophilic substitutions.

Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: : Lithium aluminum hydride or hydrogenation using a palladium catalyst.

Substitution: : Organic solvents like tetrahydrofuran, bases like sodium hydride, and temperature control to manage reaction kinetics.

Oxidation: : Formation of carboxylates and potential ring-opened products.

Reduction: : Sulfhydryl derivatives.

Substitution: : Varies based on the incoming nucleophile, ranging from other heterocycles to simple alkyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Therapeutic Potential:

Research indicates that this compound may have significant therapeutic applications, particularly in treating hematological disorders, pulmonary diseases, and conditions related to hypoxia. Its unique structure allows it to interact with specific molecular targets, potentially modulating pathways involved in inflammation and microbial growth.

Antimicrobial Activity:

In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Preliminary findings indicate its efficacy in inhibiting pathogen growth, which is crucial for developing new antibiotics.

Anticancer Properties:

Initial investigations into the compound's anticancer properties suggest it may induce apoptosis in cancer cell lines. This effect is potentially mediated through the modulation of cell cycle regulators and apoptotic pathways, making it a candidate for further exploration in cancer therapeutics.

Biological Studies

Molecular Simulation Studies:

The compound has been utilized in molecular simulation studies to elucidate its binding patterns with biological targets. These studies reveal that the compound fits well into specific active sites characterized by lower binding free energy, indicating strong potential for therapeutic efficacy.

Industrial Applications

Material Science:

Due to its unique structural characteristics, this compound is being explored for applications in material science. Its properties may be harnessed to develop new materials with enhanced durability and stability, particularly in coatings and electronic applications.

Mecanismo De Acción

The compound's mechanism involves interactions with specific molecular targets, depending on the context of its use. In medicinal chemistry, it might target enzymes or receptors due to the affinity of its functional groups.

Molecular Targets and Pathways:Neuroreceptors: : The piperidine rings could interact with neurotransmitter receptors.

Enzymatic Inhibition: : The compound may inhibit or activate enzymes, impacting metabolic pathways.

Comparación Con Compuestos Similares

When compared to other compounds with similar structures, such as other piperidine derivatives, "(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" stands out due to its unique combination of functional groups which may confer distinct reactivity and biological activity.

Similar Compounds:Piperidine Derivatives: : Such as (4-Methoxypiperidin-1-yl)methanone.

Sulfonyl-containing Compounds: : For example, Methanesulfonyl chloride-based compounds.

Pyrazine Derivatives: : Like 2-Methoxypyrazine.

Actividad Biológica

The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , hereafter referred to as Compound A , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound A features a unique combination of piperidine and pyrazine rings, which contribute to its chemical reactivity and biological properties. The molecular formula is C16H19N3O3S, with a molecular weight of approximately 333.4 g/mol. The structural complexity may allow for diverse interactions with biological targets.

The biological activity of Compound A is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase (PDE) enzymes, which play critical roles in various signaling pathways:

- PDE Inhibition : Similar compounds have been documented to inhibit PDE10A, which is implicated in neurodegenerative diseases. This inhibition can lead to increased levels of cyclic nucleotides, promoting neuroprotective effects .

- Antitumor Activity : The structural components of Compound A suggest potential antitumor properties, similar to other pyrazole derivatives that exhibit cytotoxic effects against cancer cell lines by inducing apoptosis .

Biological Activity Overview

The biological activities associated with Compound A can be summarized as follows:

Case Studies and Research Findings

-

Antitumor Activity in Breast Cancer :

- In vitro studies demonstrated that Compound A and similar pyrazole derivatives significantly inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cell lines. The combination treatment with doxorubicin showed a notable synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .

- Neuroprotective Effects :

- Antifungal Properties :

Propiedades

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O5S/c1-25-15-16(19-8-7-18-15)26-14-4-3-9-20(12-14)17(22)13-5-10-21(11-6-13)27(2,23)24/h7-8,13-14H,3-6,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEAQOKTWQJLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.